- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to SulfoxidesPhosphorus, 2011, 186(2), 271-280,
Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

10H-Phenothiazine 5-Oxide structure
상품 이름:10H-Phenothiazine 5-Oxide
10H-Phenothiazine 5-Oxide 화학적 및 물리적 성질
이름 및 식별자
-
- 10H-Phenothiazine,5-oxide
- PHENOTHIAZINE-5-OXIDE
- 10H-phenothiazino-5-oxide
- oxyde-5 de phenothiazine
- Phenothiazine S-oxide
- phenothiazine sulfoxyde
- phenothiazine sulphoxide
- Phenothiazine,5-oxide
- sulfoxyde de phenothiazine
- USAF DO-16
- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
- 10H-5λ4-Phenothiazin-5-one
- 5-Oxophenothiazine
- NSC 3554
- 10H-Phenothiazine 5-oxide
- E?-phenothiazin-5-one
- BRN 0152295
- NCGC00247391-01
- DTXSID0074471
- 10H-phenothiazine5-oxide
- 10H-Phenothiazine, 5-oxide
- SR-01000852665-2
- SCHEMBL342511
- HMS2201K15
- MLS001242794
- DSAFSORWJPSMQS-UHFFFAOYSA-N
- Phenothiazine, 5-oxide
- 10H-5lambda4-phenothiazin-5-one
- CHEMBL1396515
- Phenothiazine 5-oxide
- SMR000841349
- Q27216086
- AT27299
- SR-01000852665
- STK802590
- CHEBI:125466
- BAA20771
- BS-50659
- cid_71014
- AI3-17437
- 8SVJ4R3Y3D
- HMS3341B02
- NSC3554
- 10H-5
- BDBM65852
- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
- MFCD00053824
- 1207-71-2
- AKOS000281841
- NSC-3554
- Z1509140237
- 4-27-00-01215 (Beilstein Handbook Reference)
- EN300-309225
- 10H-Phenothiazine 5-Oxide
-
- MDL: MFCD00053824
- 인치: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
- InChIKey: DSAFSORWJPSMQS-UHFFFAOYSA-N
- 미소: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2
계산된 속성
- 정밀분자량: 215.04000
- 동위원소 질량: 215.04
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 0
- 복잡도: 244
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 61.1A^2
- 소수점 매개변수 계산 참조값(XlogP): 2.3
실험적 성질
- 밀도: 1.44
- 비등점: 433.3°C at 760 mmHg
- 플래시 포인트: 215.9°C
- 굴절률: 1.769
- PSA: 48.31000
- LogP: 3.91400
10H-Phenothiazine 5-Oxide 보안 정보
- 신호어:warning
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:Store at recommended temperature
10H-Phenothiazine 5-Oxide 세관 데이터
- 세관 번호:2934300000
- 세관 데이터:
?? ?? ??:
2934300000개요:
2934300000. 피티아진 링 계통을 함유한 화합물 (피티아진 링 계통, 수소화 여부와 관계없이 더 걸쭉하지 않은 화합물).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2934300000. 구조에 피라미드 링 계통(수소화 여부와 상관없이)을 함유한 다른 화합물은 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
10H-Phenothiazine 5-Oxide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-309225-0.1g |
10H-5lambda4-phenothiazin-5-one |
1207-71-2 | 95.0% | 0.1g |
$62.0 | 2025-03-21 | |
Enamine | EN300-309225-1.0g |
10H-5lambda4-phenothiazin-5-one |
1207-71-2 | 95.0% | 1.0g |
$241.0 | 2025-03-21 | |
abcr | AB375165-1 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 1 g |
€219.00 | 2023-07-19 | ||
Ambeed | A871333-250mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 250mg |
$45.0 | 2025-02-21 | |
TRC | P318098-50mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 50mg |
$ 91.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1256754-5g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 5g |
$425 | 2024-06-07 | |
abcr | AB375165-5g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 5g |
€654.00 | 2025-02-20 | ||
Aaron | AR007QBZ-10g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 98% | 10g |
$698.00 | 2025-02-26 | |
1PlusChem | 1P007Q3N-5g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 5g |
$326.00 | 2025-02-22 | |
1PlusChem | 1P007Q3N-1g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 1g |
$94.00 | 2025-02-22 |
10H-Phenothiazine 5-Oxide 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt
참조
합성회로 2
합성회로 3
합성회로 4
반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
참조
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazinesBulletin of the Chemical Society of Japan, 1985, 58(1), 165-71,
합성회로 5
합성회로 6
반응 조건
1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C
참조
- Biotransformation of N-acetylphenothiazine by fungiApplied Microbiology and Biotechnology, 1999, 52(4), 553-557,
합성회로 7
반응 조건
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt
참조
- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidantJournal of the Serbian Chemical Society, 2010, 75(3), 307-316,
합성회로 8
반응 조건
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reactionChemistry Letters, 1990, (3), 393-6,
합성회로 9
합성회로 10
합성회로 11
합성회로 12
합성회로 13
반응 조건
1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux
참조
- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromidesEurasian Chemical Communications, 2020, 2(1), 44-50,
합성회로 14
반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C
참조
- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional ChemoselectivityAdvanced Materials (Weinheim, 2020, 32(4),,
합성회로 15
반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt
참조
- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcoholsPolyhedron, 2019, 170, 138-150,
합성회로 16
반응 조건
1.1 Reagents: Hydrochloric acid
참조
- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysisZhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53,
합성회로 17
반응 조건
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
참조
- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridoneIzvestiya Akademii Nauk SSSR, 1987, (2), 444-7,
10H-Phenothiazine 5-Oxide Raw materials
- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide
- Benzo[b]cyclohepta[e][1,4]thiazine
- 10-Acetylphenothiazine
- Promazine
- Phenothiazine
- 10H-Phenothiazine,4a,10a-dihydro-
- 10-ethenylphenothiazine 5-oxide
- 10-Methylphenothiazine
10H-Phenothiazine 5-Oxide Preparation Products
- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)
- Methylphenothiazine Sulfoxide (2234-09-5)
- 3H-Phenothiazin-3-one (581-30-6)
- Phenothiazine S,S-Dioxide (1209-66-1)
- Phenothiazine (92-84-2)
- Promazine Sulfoxide (146-21-4)
- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)
- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)
- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)
- 10H-Phenothiazine 5-Oxide (1207-71-2)
10H-Phenothiazine 5-Oxide 관련 문헌
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
4. Back matter
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1207-71-2 (10H-Phenothiazine 5-Oxide) 관련 제품
- 90086-87-6(1-(2-Methylpyridin-3-yl)ethan-1-ol)
- 1203499-53-9(N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide)
- 774517-20-3(Solifenacin EP Impurity F)
- 2694058-11-0(rac-1-(3R,4S)-3-azido-4-methylpyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1805412-83-2(4-(Bromomethyl)-3-chloro-6-(difluoromethyl)-2-nitropyridine)
- 2309454-63-3(2-{[6-(5-Bromopyridin-2-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid)
- 2229291-01-2(3-bromo-2-(1-ethynylcyclopropyl)-5-methylthiophene)
- 88877-61-6(5-Amino-2-(benzodoxazol-2-yl)phenol)
- 2680773-93-5(2-{4-(prop-2-en-1-yloxy)carbonyl-6-(trifluoromethyl)morpholin-2-yl}acetic acid)
- 193001-42-2(4-Pyridinemethanol,2-(methylamino)-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide

순결:99%
재다:5g
가격 ($):366.0